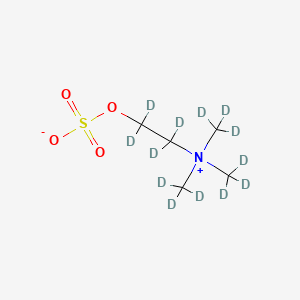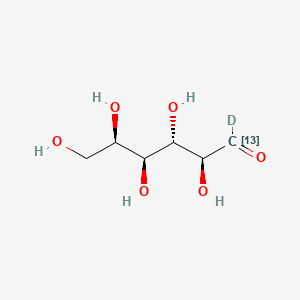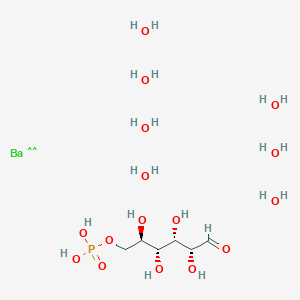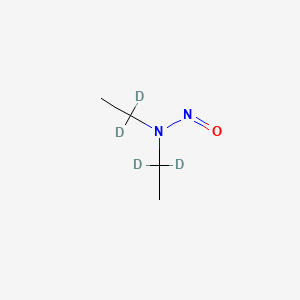
N-Nitrosodiethylamine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitrosodiethylamine-d4 is a deuterated form of N-Nitrosodiethylamine, an organic compound belonging to the nitrosamines family. It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This compound is a light-sensitive, volatile, clear yellow liquid that is soluble in water, lipids, and other organic solvents. It is used in various scientific research applications due to its unique properties .
Vorbereitungsmethoden
N-Nitrosodiethylamine-d4 is typically prepared through a proto-nuclear reaction. The synthesis involves reacting nitrous acid with diethylamine (D2) under controlled conditions. The reaction is usually carried out at low temperatures and in an acidic environment to minimize side reactions with other compounds . Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a reliable route for obtaining this compound.
Analyse Chemischer Reaktionen
N-Nitrosodiethylamine-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce nitrogen oxides, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
N-Nitrosodiethylamine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Wirkmechanismus
The mechanism of action of N-Nitrosodiethylamine-d4 involves its bioactivation to form reactive intermediates that can interact with cellular macromolecules. The compound undergoes enzymatic α-hydroxylation, primarily mediated by cytochrome P450 enzymes, to form an unstable primary nitrosamine. This intermediate further decomposes to form diazonium ions, which are potent DNA alkylating agents. The resulting DNA damage can lead to mutations and cancer .
Vergleich Mit ähnlichen Verbindungen
N-Nitrosodiethylamine-d4 is similar to other nitrosamines, such as N-Nitrosodimethylamine, N-Nitrosodiisopropylamine, and N-Nitrosoethylisopropylamine. its deuterated form provides unique advantages in research applications, such as improved stability and reduced background interference in mass spectrometry analyses . The presence of deuterium atoms also allows for more precise studies of metabolic pathways and reaction mechanisms.
Similar compounds include:
- N-Nitrosodimethylamine
- N-Nitrosodiisopropylamine
- N-Nitrosoethylisopropylamine
This compound stands out due to its specific isotopic labeling, making it a valuable tool in various scientific investigations.
Eigenschaften
Molekularformel |
C4H10N2O |
|---|---|
Molekulargewicht |
106.16 g/mol |
IUPAC-Name |
N,N-bis(1,1-dideuterioethyl)nitrous amide |
InChI |
InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i3D2,4D2 |
InChI-Schlüssel |
WBNQDOYYEUMPFS-KHORGVISSA-N |
Isomerische SMILES |
[2H]C([2H])(C)N(C([2H])([2H])C)N=O |
Kanonische SMILES |
CCN(CC)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


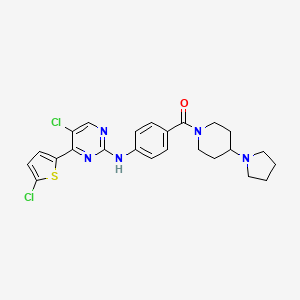


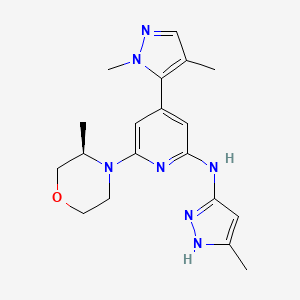
![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)

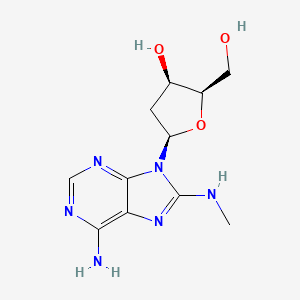
![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)
